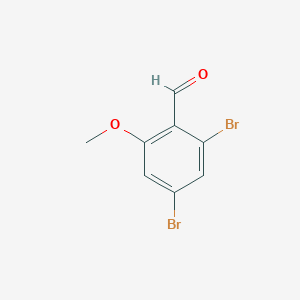

2,4-Dibromo-6-methoxybenzaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H6Br2O2 |

|---|---|

Molecular Weight |

293.94 g/mol |

IUPAC Name |

2,4-dibromo-6-methoxybenzaldehyde |

InChI |

InChI=1S/C8H6Br2O2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 |

InChI Key |

UWUZSGGJJFNBNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Br)C=O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,4 Dibromo 6 Methoxybenzaldehyde

Retrosynthetic Analysis of 2,4-Dibromo-6-methoxybenzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a logical synthetic plan. For this compound, several disconnections can be considered.

The primary disconnections involve the carbon-bromine (C-Br) bonds and the carbon-aldehyde (C-CHO) bond.

C-CHO Bond Disconnection: This is often a favorable strategy, as the aldehyde group is reactive and can interfere with other reactions if present from the start. This disconnection leads to the synthon of a formyl cation equivalent and a 1,3-dibromo-5-methoxybenzene anion equivalent. In practice, this translates to performing a formylation reaction on 1,3-dibromo-5-methoxybenzene. The methoxy (B1213986) group at position 5 would direct the formylation to the ortho positions (2, 4, or 6), making this a plausible route.

C-Br Bond Disconnection: This approach considers the introduction of the bromine atoms via electrophilic aromatic substitution. The precursor would be 2-methoxybenzaldehyde. However, the directing effects of the methoxy (ortho, para-directing) and aldehyde (meta-directing) groups are conflicting and would lead to a mixture of products, making this a less ideal strategy. A more logical precursor for bromination would be 3-methoxybenzaldehyde (m-anisaldehyde). In this case, the powerful ortho, para-directing methoxy group would strongly activate positions 2, 4, and 6 for electrophilic attack. The meta-directing effect of the aldehyde group would deactivate position 5. The combined effect strongly favors bromination at the 2 and 4 positions, making this a highly regioselective and efficient pathway.

Functional Group Interconversion (FGI): Another retrosynthetic approach involves converting a different functional group into the aldehyde in the final step. For instance, the aldehyde could be derived from the oxidation of a methyl group. This leads to 2,4-dibromo-6-methoxytoluene as a key intermediate. This strategy isolates the sensitive aldehyde formation to the last step of the synthesis.

Based on this analysis, two primary synthetic strategies emerge as the most promising: the electrophilic bromination of 3-methoxybenzaldehyde and the formylation of 1,3-dibromo-5-methoxybenzene. A third strategy, the oxidation of a corresponding toluene derivative, is also a viable option.

Classical Approaches to the Synthesis of this compound

Classical synthetic methods provide robust and well-established routes to this compound, primarily relying on electrophilic aromatic substitution and functional group manipulations.

Electrophilic aromatic bromination is one of the most common methods for preparing aryl bromides. nih.gov The key to synthesizing this compound via this pathway is selecting a precursor that ensures the desired regiochemical outcome.

The bromination of 3-methoxybenzaldehyde (m-anisaldehyde) is a highly effective method. mdpi.com The reaction proceeds by treating 3-methoxybenzaldehyde with a brominating agent, such as bromine (Br₂) in a suitable solvent like glacial acetic acid. cdnsciencepub.com

Reaction Scheme:

3-methoxybenzaldehyde + 2 Br₂ → this compound + 2 HBr

The high regioselectivity observed in the bromination of 3-methoxybenzaldehyde is a direct consequence of the directing effects of the substituents on the aromatic ring. mdpi.com

Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group. It increases the electron density at positions 2, 4, and 6, making them highly susceptible to electrophilic attack.

Aldehyde Group (-CHO): This is a deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the ortho and para positions, and directs incoming electrophiles to the meta position (position 5).

The powerful activating and directing effect of the methoxy group dominates the reaction, guiding the bromine atoms to the ortho (2) and para (4) positions relative to it. The deactivating nature of the aldehyde group at position 1 further disfavors substitution at position 5. This synergistic effect results in the exclusive formation of the 2,4-dibromo isomer. nih.govmdpi.com

Control over the degree of bromination is achieved by managing the reaction stoichiometry. To achieve dibromination, at least two equivalents of the brominating agent are required. Using excess bromine or harsh conditions could potentially lead to further substitution.

| Starting Material | Brominating Agent | Solvent | Key Outcome | Reference |

|---|---|---|---|---|

| 3-Methoxybenzaldehyde | Bromine (Br₂) | Acetic Acid | High regioselectivity for 2,4-dibromo product | mdpi.comcdnsciencepub.com |

| Aromatic Compounds | N-Bromosuccinimide (NBS) | Acetonitrile | Generally provides good regioselectivity | nih.gov |

Substrate-directed halogenation leverages functional groups within the molecule to guide the halogenating agent to a specific position, enhancing regioselectivity. In the case of 3-methoxybenzaldehyde, the inherent electronic properties of the methoxy and aldehyde groups act as the directing elements. The methoxy group's strong activation of the ortho and para positions is the primary factor directing the bromination. This inherent substrate control obviates the need for external directing groups, making the synthesis more efficient. mdpi.com

An alternative synthetic route involves the late-stage introduction of the aldehyde functionality through the oxidation of a methyl group. This strategy requires the initial synthesis of 2,4-dibromo-6-methoxytoluene.

The synthesis of the toluene precursor can be achieved by the bromination of 4-methoxy-toluene (p-cresol methyl ether). The methyl and methoxy groups are both ortho, para-directing, which would lead to bromination at positions 2 and 6 relative to the methoxy group (positions 3 and 5 relative to the methyl group), yielding 2,6-dibromo-4-methoxytoluene.

Once the precursor 2,4-dibromo-6-methoxytoluene is obtained, the methyl group can be oxidized to an aldehyde. Various methods are available for this transformation, including:

Chromium-based reagents: Reagents like chromium trioxide (CrO₃) can oxidize benzylic methyl groups.

Manganese-based reagents: Potassium permanganate (KMnO₄) can also be used, although conditions must be carefully controlled to avoid over-oxidation to the carboxylic acid.

Catalytic oxidation: Modern methods may use catalysts in the presence of an oxidant to achieve higher selectivity. For example, p-methoxytoluene can be catalytically oxidized to p-methoxybenzaldehyde. patsnap.com

This multi-step approach is advantageous as it avoids exposing the reactive aldehyde group to the harsh conditions of electrophilic bromination.

| Precursor | Oxidation Method | Product |

|---|---|---|

| 2,4-Dibromo-6-methoxytoluene | e.g., CrO₃, KMnO₄, Catalytic Oxidation | This compound |

This strategy involves building the molecule by sequentially adding the required functional groups onto a simpler aromatic core. A highly effective method in this category is the formylation of a pre-functionalized benzene (B151609) ring.

A logical starting material is 1,3-dibromo-5-methoxybenzene. The aldehyde group can be introduced using a formylation reaction, such as the Vilsmeier-Haack reaction or the Gattermann reaction.

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphoryl chloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent. thieme-connect.de This reagent then attacks the electron-rich aromatic ring. The methoxy group in 1,3-dibromo-5-methoxybenzene activates the ortho positions (2, 4, and 6) for electrophilic substitution, leading to the desired product.

Metal-Halogen Exchange followed by Formylation: Another approach involves reacting a dibromo-precursor with an organolithium reagent (like n-butyllithium) at low temperatures to selectively replace one bromine atom with lithium. The resulting aryllithium species can then be treated with a formylating agent, such as DMF, to introduce the aldehyde group. This method has been used to synthesize related compounds like 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-methoxybenzene. google.comgoogle.com

Another multi-step route can begin with an aniline derivative. For example, 2-bromo-4-methoxyaniline could be a starting point. Following diazotization of the amino group, a Sandmeyer-type reaction could be used to introduce the second bromine atom. However, controlling the regiochemistry of a second bromination on this substrate can be challenging. A more controlled sequence would be necessary to ensure the correct substitution pattern before converting a precursor group into the final aldehyde.

Electrophilic Aromatic Bromination Pathways.

Modern and Advanced Synthetic Innovations toward this compound

The synthesis of polysubstituted benzaldehydes such as this compound necessitates precise control over regioselectivity. Modern organometallic and catalytic methods have become indispensable tools for achieving this, allowing for the strategic introduction of functional groups onto the aromatic ring.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This method leverages a directing metalation group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position. baranlab.org In the context of this compound synthesis, the methoxy group (-OCH₃) on a suitable precursor, such as 2,4-dibromoanisole (B1585499), serves as an effective DMG. wikipedia.org

The synthetic sequence begins with the treatment of 2,4-dibromoanisole with a strong alkyl lithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (THF). The methoxy group coordinates with the lithium cation, directing the deprotonation exclusively to the C6 position, which is the only available site ortho to the DMG. uwindsor.caunblog.fr This step generates a transient aryllithium intermediate. Subsequent quenching of this intermediate with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality at the C6 position. semanticscholar.org An acidic workup then yields the final product, this compound. This method provides high regioselectivity, as the substitution pattern is controlled by the directing group rather than the inherent electronic properties of the ring. wikipedia.org

Table 1: Directed Ortho-Metalation for this compound Synthesis

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Lithiation | 2,4-dibromoanisole, n-BuLi, THF, -78 °C | 2,4-Dibromo-6-lithioanisole | Regioselective deprotonation ortho to the methoxy group. |

| 2. Formylation | N,N-Dimethylformamide (DMF), -78 °C to RT | Intermediate iminium salt | Introduction of the formyl group precursor. |

| 3. Workup | Aqueous acid (e.g., HCl) | this compound | Hydrolysis to the final aldehyde product. |

Metal-Halogen Exchange Reactions for Aldehyde Introduction

Metal-halogen exchange is another cornerstone of organometallic chemistry for creating functionalized aromatics. wikipedia.org This reaction is particularly useful for synthesizing aryllithium or Grignard reagents from aryl halides, which can then be reacted with electrophiles. uni-muenchen.de For polyhalogenated substrates, the selectivity of the exchange can be a critical challenge. The exchange rate is typically faster for bromine than for chlorine and follows the trend I > Br > Cl. wikipedia.org

In a potential synthesis of this compound, a precursor like 1,3,5-tribromo-2-methoxybenzene could be employed. The challenge lies in achieving selective exchange at the C1 position. The presence of the ortho-methoxy group can influence the reaction's regioselectivity. youtube.com Treatment with one equivalent of an alkyllithium reagent at low temperature could preferentially exchange one of the bromine atoms. The bromine at C1 (ortho to methoxy and flanked by another bromine) might be sterically hindered, while the bromines at C3 and C5 are in different electronic environments. Often, the most acidic proton position dictates reactivity in competing deprotonation, but in metal-halogen exchange, electronic and steric factors around the halogen are key. ias.ac.in

Assuming selective exchange at the desired position can be achieved, the resulting aryllithium species is then quenched with DMF to install the aldehyde group. The choice of alkyllithium reagent and reaction conditions is crucial for controlling selectivity and minimizing side reactions. organic-chemistry.org For instance, using Grignard reagents like isopropylmagnesium chloride can sometimes offer different selectivity compared to alkyllithiums. wikipedia.orgorganic-chemistry.org

Table 2: Metal-Halogen Exchange for this compound Synthesis

| Step | Reagents and Conditions | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Exchange | 1,3,5-Tribromo-2-methoxybenzene, n-BuLi (1 eq.), THF, -78 °C | Regioselective aryllithium intermediate | Selective replacement of a bromine atom with lithium. |

| 2. Formylation | N,N-Dimethylformamide (DMF) | Intermediate iminium salt | Introduction of the aldehyde functionality. |

| 3. Workup | Aqueous acid | this compound | Formation of the final product. |

Catalytic Approaches for Selective Bromination and Aldehyde Formation

Modern catalytic methods, particularly those involving transition metals like palladium, have revolutionized organic synthesis by enabling C-H bond functionalization. rsc.org These approaches can offer more atom-economical and environmentally benign alternatives to traditional stoichiometric reactions.

A plausible catalytic route to this compound could involve a two-step process starting from a simpler precursor like 3-bromo-2-methoxybenzaldehyde.

Selective C-H Bromination: The first step would be a regioselective palladium-catalyzed C-H bromination. Using a suitable directing group, which could be the aldehyde itself or a transiently installed group, a palladium catalyst could direct bromination to the C5 position.

Aldehyde Formation: Alternatively, starting with 1,3-dibromo-5-methoxybenzene, a catalytic formylation at the C1 position could be envisioned. While direct catalytic C-H formylation of such substrates is challenging, advancements in palladium-catalyzed carbonylation reactions offer potential pathways. nih.gov

Although specific catalytic methods for the direct synthesis of this compound are not widely reported, the principles of palladium-catalyzed C-H activation and cross-coupling provide a framework for developing such innovative routes. umich.edursc.orgnih.gov These methods often require careful optimization of catalysts, ligands, and reaction conditions to achieve the desired selectivity and yield.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of complex molecules like this compound is essential for sustainable chemical manufacturing. rjpn.org The core tenets of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. epitomejournals.comjddhs.com

In the context of the discussed synthetic strategies, several green improvements can be considered:

Solvent Choice: Traditional ethereal solvents like THF, while effective, are volatile and pose environmental risks. Exploring greener solvents or solvent-free reaction conditions could significantly reduce environmental impact. mdpi.com

Catalysis: Catalytic approaches (Section 2.3.3) are inherently greener than stoichiometric methods (Sections 2.3.1 and 2.3.2) as they reduce the amount of waste generated from reagents. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a key goal. Addition reactions are ideal, while substitution and elimination reactions generate byproducts, lowering the atom economy.

Energy Efficiency: Utilizing methods that proceed under milder conditions, such as lower temperatures or pressures, reduces energy consumption. Microwave-assisted synthesis is one technique that can often reduce reaction times and energy input. rjpn.org

For instance, in the DoM and metal-halogen exchange routes, the generation of stoichiometric amounts of lithium salts as byproducts is unavoidable. A future catalytic C-H activation/formylation route would represent a significant green advancement by avoiding strong organometallic bases and the associated salt waste streams.

Comparative Analysis of Synthetic Efficiencies, Selectivities, and Atom Economy for this compound

The choice of a synthetic route depends on a comparative analysis of factors like yield, selectivity, cost, safety, and environmental impact. For this compound, a comparison of the discussed modern methods highlights their respective advantages and disadvantages.

Selectivity: Directed ortho-metalation generally offers the highest and most predictable regioselectivity, as the reaction site is determined by the powerful directing effect of the methoxy group. Metal-halogen exchange in polybrominated systems can be less selective and may lead to mixtures of isomers, requiring careful optimization of conditions. Catalytic C-H activation is a promising area, but achieving high regioselectivity in the presence of multiple potential reaction sites remains a significant challenge.

Atom Economy: Atom economy is a measure of the efficiency of a reaction in converting reactant atoms to product atoms.

The DoM route starting from 2,4-dibromoanisole and using DMF has a moderate atom economy due to the use of stoichiometric n-butyllithium and the formation of dimethylamine and lithium salts as byproducts.

The metal-halogen exchange route has a similarly moderate atom economy.

A hypothetical catalytic C-H formylation would have a significantly higher atom economy, as it would ideally only involve the substrate, a formyl source (like CO/H₂), and a catalytic amount of metal.

The following table provides a semi-quantitative comparison of these synthetic strategies.

Table 3: Comparative Analysis of Synthetic Routes

| Parameter | Directed Ortho-Metalation (DoM) | Metal-Halogen Exchange | Catalytic C-H Functionalization |

|---|---|---|---|

| Starting Material | 2,4-Dibromoanisole | 1,3,5-Tribromo-2-methoxybenzene | 1,3-Dibromo-5-methoxybenzene |

| Regioselectivity | Very High | Moderate to High (condition dependent) | Potentially High (catalyst control) |

| Typical Yields | Good to Excellent | Moderate to Good | Variable (developmental) |

| Atom Economy | Moderate | Moderate | Potentially Very High |

| Key Advantage | High predictability and selectivity. | Access to different substitution patterns. | High atom economy, reduced waste. |

| Key Disadvantage | Stoichiometric strong base required. | Potential for low selectivity, side reactions. | Catalyst development required, may need directing groups. |

Reactivity and Transformational Chemistry of 2,4 Dibromo 6 Methoxybenzaldehyde

Reactivity of the Aldehyde Moiety in 2,4-Dibromo-6-methoxybenzaldehyde

The aldehyde group is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. ncert.nic.inmasterorganicchemistry.com This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. ncert.nic.in Subsequent protonation yields an alcohol. pressbooks.pub The reactivity of the aldehyde is significantly influenced by the electronic nature of the substituents on the aromatic ring. acs.orgnih.govwikipedia.org

Table 1: General Nucleophilic Addition Reactions Applicable to Aldehydes

| Reaction Type | Nucleophile | Product Type | General Conditions |

| Grignard Reaction | Organomagnesium halides (R-MgX) | Secondary Alcohol | Anhydrous ether or THF |

| Wittig Reaction | Phosphorus ylides (Ph₃P=CHR) | Alkene | Aprotic solvent (e.g., THF, DMSO) |

| Cyanohydrin Formation | Cyanide ion (CN⁻) | Cyanohydrin | Basic catalysis |

| Acetal Formation | Alcohols (R-OH) | Acetal | Acid catalysis, removal of water |

Aldehydes readily undergo condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgresearchgate.net This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon to form a hemiaminal (or carbinolamine) intermediate. wikipedia.orgyoutube.com This intermediate then undergoes dehydration to yield the imine. wikipedia.org The reaction is reversible, and the removal of water is often necessary to drive the equilibrium towards the product. wikipedia.org

The formation of an imine from this compound with a primary amine would proceed through this established mechanism. The rate and equilibrium of the reaction would be influenced by the steric and electronic properties of both the aldehyde and the amine. Aryl amines, for instance, form particularly stable Schiff bases. wikipedia.org

The aldehyde functional group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Aromatic aldehydes can be efficiently oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. researchgate.net Common reagents include potassium permanganate, chromic acid, and even milder oxidants like Tollens' and Fehlings' reagents. ncert.nic.in Modern, greener methods often employ reagents like hydrogen peroxide in the presence of a catalyst or Oxone. mdpi.comorganic-chemistry.org For methoxy-substituted benzaldehydes, an improved aqueous basic hydrogen peroxide system has been shown to be effective. researchgate.net The oxidation of this compound to 2,4-Dibromo-6-methoxybenzoic acid is a feasible transformation under these conditions.

Reduction: The aldehyde group can be selectively reduced to a primary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reducing agent for this purpose, capable of reducing aldehydes and ketones without affecting other functional groups like aryl halides. organic-chemistry.orgorientjchem.org Catalytic hydrogenation with catalysts like palladium-on-carbon can also be employed, although care must be taken to avoid reductive dehalogenation of the aryl bromides. organic-chemistry.org The reduction of this compound would yield (2,4-Dibromo-6-methoxyphenyl)methanol.

Chemical Transformations Involving the Aromatic Ring and Bromine Substituents

The two bromine atoms on the aromatic ring are key handles for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

The bromine atoms in this compound serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of the boron-containing reagents. acs.org

For a non-symmetrical dihaloarene like this compound, the regioselectivity of the Suzuki-Miyaura coupling is a critical consideration. The reaction can potentially occur at either the C-2 or C-4 bromine. The outcome is generally influenced by both steric and electronic factors. rsc.org Often, oxidative addition of the palladium catalyst is favored at the more sterically accessible and/or electronically deficient position. In some instances, the bromine atom adjacent to an alkene has been shown to be more reactive. rsc.org Studies on other polybrominated aromatic compounds have demonstrated that regioselective couplings can be achieved by carefully choosing the reaction conditions. ncert.nic.inbeilstein-journals.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene, Dioxane, or DME/H₂O | 80-110 |

| Pd(OAc)₂ | PCy₃ or SPhos | K₃PO₄ | Toluene or Dioxane | Room Temp to 100 |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ or CsF | Toluene or THF | Room Temp to 80 |

This table presents general conditions and the optimal choice depends on the specific substrates.

Nucleophilic Aromatic Substitution (SNAr) Potential

While nucleophilic aromatic substitution (SNAr) reactions typically require strong electron-withdrawing groups to activate the aromatic ring, the presence of the aldehyde group in this compound can facilitate such reactions under certain conditions. However, the electron-donating nature of the methoxy (B1213986) group generally disfavors this pathway. For an SNAr reaction to occur, a strong nucleophile and often high temperatures are necessary. The bromine at the C-4 position would be the more likely site for substitution due to activation by the para-aldehyde group.

Directed Metalation and Subsequent Electrophilic Quenching

The methoxy group in this compound can act as a directed metalating group (DMG). In the presence of a strong base, such as an organolithium reagent, a proton can be abstracted from the position ortho to the methoxy group. In this case, the C-6 position is already substituted with an aldehyde, so directed metalation would likely occur at the C-5 position. However, the presence of the two bromine atoms offers a competing pathway of halogen-metal exchange, which is often faster than directed ortho-metalation.

If directed metalation at C-5 were to be achieved, the resulting aryllithium species could be quenched with various electrophiles to introduce a new substituent at that position.

Modifications of the Methoxy Group in this compound

The methoxy group itself can be a site of chemical transformation, further expanding the synthetic utility of the parent molecule.

Demethylation Reactions to Yield Phenolic Derivatives

The methoxy group can be cleaved to unveil a phenolic hydroxyl group. This demethylation is commonly achieved using strong Lewis acids like boron tribromide (BBr₃) or other reagents such as hydrobromic acid (HBr). The resulting 2,4-dibromo-6-hydroxybenzaldehyde (B2940459) is a valuable intermediate for the synthesis of natural products and other complex molecules. The phenolic hydroxyl group can then participate in a range of reactions, including etherification, esterification, and O-arylation.

Table 2: Reagents for Demethylation of this compound

| Reagent | Conditions | Product |

| Boron tribromide (BBr₃) | Dichloromethane, low temperature | 2,4-Dibromo-6-hydroxybenzaldehyde |

| Hydrobromic acid (HBr) | Acetic acid, reflux | 2,4-Dibromo-6-hydroxybenzaldehyde |

Ethereal Cleavage and Functional Group Interconversion

Beyond simple demethylation, the ether linkage can be cleaved under various conditions, and the resulting phenoxide can be trapped with different electrophiles, leading to functional group interconversion. For example, after demethylation, the resulting hydroxyl group can be converted into other functional groups like triflates, which are excellent leaving groups for further cross-coupling reactions. This two-step sequence effectively transforms the methoxy group into a versatile handle for further molecular elaboration.

Applications of 2,4 Dibromo 6 Methoxybenzaldehyde As a Building Block in Complex Molecule Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The reactivity of 2,4-Dibromo-6-methoxybenzaldehyde makes it a valuable precursor for the synthesis of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. These compounds are of significant interest due to their widespread presence in natural products and pharmaceuticals.

Nitrogen-containing heterocycles are a prominent class of compounds in medicinal chemistry. benthamscience.com this compound has been employed in the synthesis of several such scaffolds.

Quinazolines: Quinazoline (B50416) derivatives are known for a wide range of biological activities. nih.gov The aldehyde functional group of this compound can react with appropriate amino compounds to form the quinazoline ring system. For instance, condensation of this compound with 2-amino-3,5-dibromobenzamide (B176797) in the presence of a copper catalyst can yield dibromo-2-arylquinazolinone derivatives. nih.gov This reaction proceeds via the formation of a Schiff base intermediate, followed by cyclization and oxidation to afford the final quinazoline product. The synthesis of various quinazoline derivatives often involves the reaction of an anthranilamide with different aromatic aldehydes. nih.gov

Pyridines: Pyridines are another important class of nitrogen-containing heterocycles. nih.gov While direct synthesis of pyridines from this compound is less commonly reported, its derivatives can be utilized. For example, the bromine atoms on the aromatic ring can be replaced through cross-coupling reactions to introduce different substituents, and the aldehyde can be transformed into other functional groups to facilitate pyridine (B92270) ring formation.

Selenazoles: The synthesis of selenazoles, which are five-membered heterocyclic compounds containing both selenium and nitrogen, can also potentially utilize this compound. The aldehyde group can react with a compound containing a carbon-selenium bond and an amino group to form the selenazole ring.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from this compound Derivatives

| Heterocycle Class | Specific Example | Key Reaction |

|---|---|---|

| Quinazolines | Dibromo-2-arylquinazolinones | Condensation with 2-amino-3,5-dibromobenzamide |

| Pyridines | Substituted Pyridines | Functional group transformation and cyclization |

| Selenazoles | Substituted Selenazoles | Reaction with selenium-containing amino compounds |

The aldehyde functionality of this compound is also key to the synthesis of oxygen and sulfur-containing heterocycles. These reactions often involve the formation of new carbon-oxygen or carbon-sulfur bonds.

For instance, the reaction of this compound with reagents containing hydroxyl or thiol groups can lead to the formation of various heterocyclic systems. The specific outcome of the reaction depends on the nature of the reagent and the reaction conditions employed. The synthesis of sulfur-containing heterocycles can be achieved through oxidative carbon-hydrogen bond functionalization of vinyl sulfides. nih.gov

Table 2: Examples of Oxygen- and Sulfur-Containing Heterocycles

| Heterocycle Class | Synthetic Strategy |

|---|---|

| Oxygen-Containing | Reaction with polyhydroxy compounds |

| Sulfur-Containing | Reaction with dithiols or other sulfur nucleophiles |

Intermediate for Natural Product Scaffolds and Analogs

Many natural products possess complex structures that include highly substituted aromatic rings. nih.gov this compound provides a readily available starting material with a substitution pattern that can be elaborated into these intricate scaffolds. The bromine atoms can be selectively replaced using various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. The aldehyde group can be used to build side chains or to participate in cyclization reactions to form fused ring systems. The methoxy (B1213986) group can also be cleaved to a hydroxyl group if required, providing another point for modification.

Role in the Elaboration of Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Intermediates

The structural motifs present in molecules derived from this compound are often found in active pharmaceutical ingredients (APIs). The ability to synthesize a variety of heterocyclic and substituted aromatic compounds from this starting material makes it a valuable tool in drug discovery and development. For example, quinazoline-based compounds have been investigated for their potential as anticancer agents. nih.govnih.gov The synthesis of such compounds often involves intermediates that can be prepared from this compound.

Utilization in Advanced Materials Science

The applications of this compound extend beyond the realm of life sciences into materials science. The reactive functional groups on the molecule allow for its incorporation into larger macromolecular structures.

The two bromine atoms on this compound make it a suitable monomer for the synthesis of functional polymers through various polymerization techniques, such as polycondensation or cross-coupling polymerization. The resulting polymers would contain the substituted aromatic unit, which can impart specific properties to the material, such as thermal stability, flame retardancy (due to the bromine content), or specific optical or electronic properties. The aldehyde and methoxy groups can also be further modified post-polymerization to introduce additional functionality.

Precursor for Ligands in Coordination Chemistry

This compound serves as a valuable starting material for the synthesis of novel ligands, particularly Schiff base ligands, which are of significant interest in the field of coordination chemistry. The presence of bromo and methoxy substituents on the aromatic ring, in conjunction with the reactive aldehyde functional group, allows for the creation of ligands with tailored electronic and steric properties. These ligands can then be used to form stable coordination complexes with various transition metal ions.

The electronic properties of the resulting Schiff base ligand are significantly influenced by the substituents on the benzaldehyde (B42025) ring. The two bromine atoms are electron-withdrawing, which can affect the electron density on the imine nitrogen and the coordinating ability of the ligand. Conversely, the methoxy group is electron-donating, which can modulate the electronic effects of the halogens. This electronic tug-of-war can be finely tuned to influence the stability and reactivity of the resulting metal complexes.

While specific research detailing the coordination chemistry of ligands derived directly from this compound is not extensively documented in publicly available literature, the principles of coordination chemistry allow for the prediction of their behavior. Based on studies of structurally similar brominated and methoxy-substituted salicylaldehyde (B1680747) Schiff base complexes, it is anticipated that ligands derived from this compound would readily form stable complexes with a range of transition metals. scilit.comnih.govtandfonline.comsbmu.ac.irresearchgate.nettandfonline.com

The characterization of these hypothetical ligands and their metal complexes would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be used to confirm the formation of the imine bond, typically observed as a strong absorption band in the region of 1600-1650 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the structure of the ligand in solution. Upon complexation with a metal ion, changes in the IR and NMR spectra, along with data from techniques such as UV-Vis spectroscopy and single-crystal X-ray diffraction, would be used to elucidate the coordination mode of the ligand and the geometry of the metal complex.

The following table provides hypothetical, yet plausible, data for a Schiff base ligand derived from this compound and its corresponding copper(II) complex, based on known data for similar structures. sbmu.ac.irresearchgate.net

| Property | Hypothetical Ligand (L) | Hypothetical Cu(II) Complex [CuL₂] |

| Appearance | Yellow crystalline solid | Green crystalline solid |

| Yield (%) | 85 | 78 |

| Melting Point (°C) | 185-187 | >300 (decomposes) |

| Key IR Bands (cm⁻¹) | ν(C=N): ~1625 | ν(C=N): ~1605 (shift upon coordination) |

| ν(Ar-Br): ~670 | ν(Ar-Br): ~670 | |

| ν(C-O-C): ~1250 | ν(C-O-C): ~1250 | |

| ¹H NMR (δ, ppm) | Imine proton (-CH=N-): ~8.5 (s) | Paramagnetic - broadened signals |

| Methoxy protons (-OCH₃): ~3.9 (s) | - | |

| Aromatic protons: 7.0-8.0 (m) | - | |

| UV-Vis (λₘₐₓ, nm) | ~280, ~350 | ~380 (Ligand to Metal Charge Transfer), ~650 (d-d transition) |

This predictive data illustrates the expected changes upon coordination, such as the shift in the imine stretching frequency in the IR spectrum and the appearance of new absorption bands in the UV-Vis spectrum, which are characteristic of the formation of a metal-ligand complex. The development of such ligands from this compound holds potential for applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Computational and Theoretical Investigations of 2,4 Dibromo 6 Methoxybenzaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to its reactivity and physical characteristics. Theoretical calculations, particularly the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for this understanding. The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

In substituted benzaldehydes, the distribution and energy of these orbitals are heavily influenced by the electronic nature of the substituents. For instance, in a related compound, 4-methoxybenzaldehyde, the HOMO is typically localized over the entire molecule, including the benzene (B151609) ring and the methoxy (B1213986) group, while the LUMO is concentrated on the benzaldehyde (B42025) portion. researchgate.net For 2,4-Dibromo-6-methoxybenzaldehyde, the electron-withdrawing bromine atoms and the electron-donating methoxy group would significantly modulate this distribution.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. These maps are used to predict sites for electrophilic and nucleophilic attack. In studies of similar bromo-dimethoxybenzaldehydes, the MEP analysis reveals that the most negative potential (red/yellow regions) is located around the carbonyl oxygen atom, indicating it as the primary site for electrophilic attack. scielo.br Conversely, positive potential regions (blue) are typically found around the hydrogen atoms, suggesting susceptibility to nucleophilic attack.

The stability of the molecule arising from internal charge delocalization and hyperconjugative interactions can be analyzed using Natural Bond Orbital (NBO) analysis. researchgate.net These calculations quantify the interactions between filled and vacant orbitals, providing insight into the electronic stabilization of the molecular structure.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Related Substituted Benzaldehyde Data is illustrative and based on calculations for similar compounds like bromo-dimethoxybenzaldehydes.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.8 |

Conformational Analysis and Energy Landscapes

The three-dimensional arrangement of atoms in this compound, particularly the orientation of the aldehyde and methoxy substituents relative to the aromatic ring, is critical to its properties. Conformational analysis through quantum chemical calculations helps identify the most stable geometric structures by mapping the potential energy surface.

Theoretical calculations for substituted benzaldehydes, such as bromo-dimethoxybenzaldehydes, have been performed using DFT methods like CAM-B3LYP/6-311++G(d,p) to optimize the molecular geometry in the gas phase. scielo.br Such studies show that the aromatic ring and the substituent groups (aldehyde and methoxy) tend to be coplanar to maximize conjugation, except for the methyl hydrogens of the methoxy group. scielo.br

In this compound, steric hindrance and electrostatic repulsion between the bulky bromine atom at the C2 position, the aldehyde group at C1, and the methoxy group at C6 would be significant. The bromine atom bonded to the C6 carbon in a related compound, 6-bromo-2,3-dimethoxybenzaldehyde, exerts a repulsive force on the carbonyl group's oxygen atom, which can slightly increase certain bond angles compared to isomers with different substitution patterns. scielo.br A similar effect would be expected in this compound due to the ortho-substituents. By performing a potential energy surface scan, where key dihedral angles are systematically varied, the global minimum energy conformation can be identified. researchgate.net

Table 2: Representative Optimized Geometrical Parameters for a Substituted Benzaldehyde Data is illustrative and based on calculations for similar compounds.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-C (ring) | ~1.39 | ~120 | - |

| C-Br | ~1.90 | - | - |

| C-O (methoxy) | ~1.36 | - | ~180 (for C-C-O-C) |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for investigating reaction mechanisms at a molecular level. nih.gov By mapping the entire reaction pathway, including intermediates and transition states, researchers can predict the feasibility and outcome of chemical reactions. chemrxiv.org Methods such as the Artificial Force Induced Reaction (AFIR) can be used to exhaustively search for reaction pathways from a given set of reactants. nih.govchemrxiv.org

For this compound, a key reaction is the aldol (B89426) reaction, where the electrophilicity of the carbonyl carbon is crucial. reddit.com Quantum chemical calculations can quantify how the substituents on the benzene ring affect the reactivity of the carbonyl group. The electron-withdrawing inductive effects of the two bromine atoms would decrease the electron density on the benzene ring and, by extension, increase the electrophilicity of the aldehyde's carbonyl carbon. This effect would likely be modulated by the electron-donating resonance effect of the methoxy group.

Computational studies can model the reaction pathway, for example, in a base-catalyzed aldol condensation. This involves calculating the free energy profile, which includes the energy of the reactants, the enolate intermediate, the transition state for the C-C bond formation, and the final aldol adduct. The height of the energy barrier at the transition state (activation energy) determines the reaction rate. Such calculations can provide deep insights into how steric hindrance from the ortho-substituents and the electronic effects of all three groups influence the reaction's kinetics and thermodynamics. diva-portal.org

Prediction of Spectroscopic Properties and Reactivity Profiles

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. Harmonic vibrational frequencies can be calculated, corresponding to the peaks observed in Infrared (IR) and Raman spectra. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching, bending, and torsional motions of different functional groups within the molecule, such as the C=O stretch of the aldehyde, the C-Br stretches, and the C-O stretch of the methoxy group. researchgate.net

Reactivity profiles can be predicted based on the electronic structure analysis. The HOMO-LUMO gap is a direct indicator of chemical reactivity, while the MEP map highlights the specific sites prone to electrophilic or nucleophilic attack. researchgate.netscielo.br Furthermore, calculated properties like dipole moment, polarizability, and hyperpolarizability can predict the molecule's response to an external electric field and its potential for use in non-linear optical applications. researchgate.net Thermodynamic properties such as heat capacity, entropy, and enthalpy can also be calculated at different temperatures, providing a comprehensive theoretical profile of the compound. researchgate.net

Table 3: Illustrative Calculated Vibrational Frequencies for a Substituted Benzaldehyde Data is illustrative and based on calculations for similar compounds.

| Assignment | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | ~1700 |

| C-H stretch (aldehyde) | ~2850 |

| C-O-C stretch (methoxy) | ~1250 |

| C-Br stretch | ~600-700 |

Studies on Aromaticity and Substituent Effects in Halogenated Benzaldehydes

Inductive Effect: The bromine atoms and the oxygen of the methoxy group are more electronegative than carbon. They exert an electron-withdrawing inductive effect (-I), pulling electron density from the ring through the sigma bonds. This effect deactivates the ring towards electrophilic aromatic substitution. msu.eduyoutube.com

In this compound, the powerful -I effect of two bromine atoms combined with the weaker -I effect of the methoxy group strongly deactivates the ring. However, the +R effect of the methoxy group partially counteracts this, donating electron density back to the ring. The interplay of these effects determines the electron density at each carbon atom of the ring, influencing its reactivity in, for example, electrophilic substitution reactions. libretexts.org All activating groups are ortho- and para-directing, while all deactivating groups, except for halogens, are meta-directing. libretexts.org Halogens are unique in that they are deactivating yet direct incoming electrophiles to the ortho and para positions. libretexts.orgnih.gov

Aromaticity itself can be quantified using computational indices like the Nucleus-Independent Chemical Shift (NICS). Studies on substituted benzenes show that electron-withdrawing groups can slightly decrease the aromaticity of the ring, while the effects of halogens diminish as their size increases (F > Cl > Br > I). nih.gov

Future Directions and Emerging Research Avenues for 2,4 Dibromo 6 Methoxybenzaldehyde

Development of Novel Catalytic Systems for Functionalization

The two bromine atoms on the aromatic ring of 2,4-Dibromo-6-methoxybenzaldehyde are prime targets for functionalization through various cross-coupling reactions. Future research will undoubtedly focus on the development and application of novel catalytic systems to enhance the efficiency, selectivity, and scope of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov The development of next-generation catalysts, including those with tailored phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), will be crucial for achieving higher turnover numbers and turnover frequencies, thus enabling the use of lower catalyst loadings and milder reaction conditions. wikipedia.orgwikipedia.org Research into understanding the intricate mechanistic details of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, will continue to guide the rational design of more robust and versatile catalysts. wikipedia.org

A key challenge and area of future investigation will be the selective functionalization of the two bromine atoms. Developing catalytic systems that can differentiate between the bromine at the C2 and C4 positions would open up avenues for the stepwise and controlled synthesis of highly complex and unsymmetrically substituted benzaldehyde (B42025) derivatives. This could be achieved through a deeper understanding of the electronic and steric differences between the two positions and the design of catalysts that can exploit these subtle variations.

| Coupling Reaction | Catalyst System | Potential Functionalization |

| Suzuki-Miyaura Coupling | Palladium complexes with phosphine or NHC ligands | Aryl, heteroaryl, and vinyl groups |

| Sonogashira Coupling | Palladium/copper co-catalyst systems | Alkynyl groups for extended conjugation |

| Buchwald-Hartwig Amination | Palladium catalysts with specialized ligands (e.g., BrettPhos, RuPhos) | Primary and secondary amines, anilines |

Integration into Automated and High-Throughput Synthetic Platforms

The increasing demand for the rapid synthesis and screening of large libraries of compounds for drug discovery and materials science has propelled the development of automated and high-throughput synthetic platforms. The well-defined reactivity of this compound makes it an ideal candidate for integration into these modern synthetic workflows.

Future research will focus on adapting and optimizing reactions involving this dibrominated benzaldehyde for automated systems, such as flow chemistry reactors. Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and the potential for seamless scale-up. thalesnano.com The development of immobilized catalysts and reagents compatible with flow conditions will be a key area of exploration, allowing for the efficient and sustainable synthesis of derivatives of this compound.

High-throughput screening techniques will be instrumental in accelerating the discovery of novel reactions and optimal conditions for the functionalization of the dibromo-methoxybenzaldehyde core. rsc.org By employing miniaturized reaction formats and rapid analytical methods, researchers can efficiently screen a wide range of catalysts, ligands, bases, and solvents to identify the most effective combinations for desired transformations. This approach will be particularly valuable for exploring the uncharted reactivity of the molecule and for rapidly generating diverse compound libraries for biological or materials screening.

Design and Synthesis of New Functional Materials

The unique structural features of this compound make it an attractive building block for the design and synthesis of novel functional materials with tailored electronic, optical, and porous properties.

The two bromine atoms provide handles for the construction of conjugated polymers through repetitive cross-coupling reactions. By carefully selecting the coupling partners, polymers with varying degrees of conjugation, and consequently, different electronic and photophysical properties, can be synthesized. These materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the aldehyde functionality can be utilized to incorporate the dibromo-methoxy-substituted aromatic ring into larger, more complex structures like metal-organic frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. By designing appropriate organic linkers derived from this compound, it may be possible to create MOFs with specific pore sizes and chemical environments, potentially leading to materials with novel catalytic or selective adsorption properties.

| Material Class | Synthetic Strategy | Potential Applications |

| Conjugated Polymers | Palladium-catalyzed polymerization (e.g., Suzuki polymerization) | Organic electronics (OLEDs, OPVs), sensors |

| Metal-Organic Frameworks (MOFs) | Solvothermal synthesis with metal nodes and aldehyde-derivatized linkers | Gas storage and separation, catalysis, sensing |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally benign synthetic routes for its preparation and derivatization.

This includes the exploration of alternative, less hazardous reagents and solvents. For instance, replacing traditional organic solvents with greener alternatives like water or bio-derived solvents would significantly reduce the environmental impact of synthetic processes. The development of catalytic systems that can operate efficiently in these green solvents is a key research goal.

Biocatalysis offers a powerful and sustainable approach to chemical synthesis. The use of enzymes to perform specific transformations on the this compound scaffold could lead to highly selective and efficient processes under mild reaction conditions. Future research may focus on identifying or engineering enzymes capable of, for example, selective hydroxylation, oxidation, or reduction of the molecule, providing access to novel derivatives that are difficult to obtain through traditional chemical methods.

Uncharted Reactivity and Synthetic Opportunities for the Dibromo-Methoxybenzaldehyde Core

Beyond the well-established cross-coupling reactions of the bromine atoms, the this compound core possesses a wealth of unexplored reactivity and synthetic potential. The interplay between the electron-withdrawing aldehyde group and the electron-donating methoxy (B1213986) group, along with the two bromine substituents, creates a unique electronic landscape that could give rise to novel and unexpected chemical transformations.

Future research will likely delve into the less conventional reactions of the aldehyde group in this specific molecular context. For example, its participation in multicomponent reactions or novel cyclization strategies could lead to the rapid construction of complex heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Furthermore, the potential for C-H functionalization of the aromatic ring, although challenging in the presence of two bromine atoms, represents an exciting frontier. The development of catalytic systems capable of selectively activating and functionalizing the C-H bonds would provide a more atom-economical and direct route to a wider range of derivatives, bypassing the need for pre-functionalized starting materials. The exploration of photochemical or electrochemical methods could also unveil new reaction pathways and provide access to unique molecular architectures based on the dibromo-methoxybenzaldehyde framework.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,4-Dibromo-6-methoxybenzaldehyde to maximize yield and purity?

Methodological Answer:

- Solvent Selection : Use absolute ethanol or dichloromethane as solvents due to their compatibility with bromination reactions. Polar aprotic solvents like DMF may enhance solubility but require careful drying to avoid side reactions.

- Catalysis : Introduce catalytic glacial acetic acid (5 drops per 0.001 mol substrate) to stabilize intermediates and improve regioselectivity during bromination .

- Temperature Control : Reflux at 80–100°C for 4–6 hours ensures complete reaction while minimizing decomposition. Monitor progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1).

- Workup : Post-reaction, reduce pressure to evaporate solvents and isolate the product via vacuum filtration. Recrystallize from ethanol to achieve >97% purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis :

- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to observe [M+H]⁺ peaks at m/z 293 (C₈H₅Br₂O₂). Fragmentation patterns should show loss of Br (m/z 214) and CHO (m/z 265) .

- IR Spectroscopy : Key peaks include ν(C=O) ~1700 cm⁻¹ and ν(C-Br) ~600 cm⁻¹.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in brominated benzaldehydes?

Methodological Answer:

- Crystallization : Grow crystals via slow evaporation from ethanol or acetone. Heavy atoms (Br) enhance X-ray scattering, improving resolution .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. SHELXD/SHELXE programs are robust for phase determination in brominated compounds due to strong anomalous scattering from Br atoms .

- Refinement : Apply SHELXL for least-squares refinement. Key metrics: R1 < 5%, wR2 < 10%. Validate geometry using PLATON to check for voids or disorder .

Q. How should researchers address contradictions in regioselective bromination data for methoxybenzaldehyde derivatives?

Methodological Answer:

- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to compare activation energies for bromination at ortho/meta/para positions. Methoxy groups direct bromination to ortho/para positions, but steric hindrance may favor meta in crowded systems .

- Experimental Validation : Perform controlled bromination under varying conditions (e.g., Br₂ vs NBS). Monitor regioselectivity via HPLC (C18 column, acetonitrile:water 70:30) .

- Data Reconciliation : Cross-reference NMR and crystallography results to resolve discrepancies. For example, crystallography can confirm if apparent para-bromination in NMR is due to dynamic averaging .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Inspect gloves for defects before use .

- Ventilation : Use fume hoods with >100 fpm face velocity to prevent inhalation of volatile brominated compounds .

- Spill Management : Absorb spills with vermiculite or sand. Dispose of waste in halogen-rated containers to avoid environmental release .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Modeling : Calculate Fukui indices (Gaussian 16) to identify electrophilic sites. The aldehyde group (f⁺ ~0.25) and para-bromine (f⁺ ~0.18) are most reactive .

- Solvent Effects : Simulate reaction pathways in polar (water) vs. nonpolar (toluene) solvents using COSMO-RS. Polar solvents stabilize transition states, lowering activation energy by ~15 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.